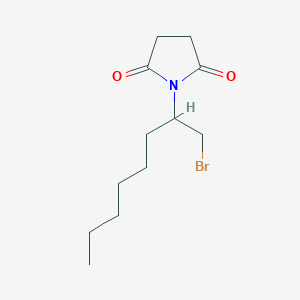![molecular formula C15H20O4S B14378873 7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol CAS No. 90177-48-3](/img/structure/B14378873.png)
7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[420]octan-3-ol is a complex organic compound characterized by its unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol typically involves multi-step organic reactions. One common method involves the use of rhodium(I) complexes as catalysts. The preparation of similar bicyclic compounds has been reported using a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium(I) complex . This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.
化学反应分析
Types of Reactions
7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like tetrahydrofuran (THF), and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or hydrocarbons.
科学研究应用
7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[42
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism by which 7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol exerts its effects involves its interaction with molecular targets. The phenylsulfanyl group can participate in various chemical reactions, and the bicyclic structure may allow the compound to fit into specific binding sites on enzymes or receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
Bicyclo[4.2.0]octan-3-ol: A similar compound with a different substitution pattern.
Tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes: Prepared using similar synthetic methods.
Uniqueness
7,7-Dimethoxy-4-(phenylsulfanyl)-2-oxabicyclo[4.2.0]octan-3-ol is unique due to its specific substitution pattern and the presence of both methoxy and phenylsulfanyl groups. This combination of functional groups and the bicyclic structure gives it distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
90177-48-3 |
|---|---|
分子式 |
C15H20O4S |
分子量 |
296.4 g/mol |
IUPAC 名称 |
7,7-dimethoxy-4-phenylsulfanyl-2-oxabicyclo[4.2.0]octan-3-ol |
InChI |
InChI=1S/C15H20O4S/c1-17-15(18-2)9-12-11(15)8-13(14(16)19-12)20-10-6-4-3-5-7-10/h3-7,11-14,16H,8-9H2,1-2H3 |
InChI 键 |
GDBDTCUVCSKLOD-UHFFFAOYSA-N |
规范 SMILES |
COC1(CC2C1CC(C(O2)O)SC3=CC=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate](/img/structure/B14378817.png)


![2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane](/img/structure/B14378841.png)
methanone](/img/structure/B14378853.png)





![3-[2-Oxo-2-(pyridin-3-YL)ethyl]-4H-[1,2,4]triazino[3,4-A]phthalazin-4-one](/img/structure/B14378869.png)
